molecular formula C12H18ClNO2 B1488039 ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride CAS No. 1318789-62-6

ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride

Cat. No.: B1488039
CAS No.: 1318789-62-6
M. Wt: 243.73 g/mol
InChI Key: NGZIASODXNEIKO-MERQFXBCSA-N
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Description

Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride (CAS: 1245606-66-9) is a chiral β-amino ester derivative characterized by a 2-methylphenyl substituent at the β-carbon and an ethyl ester group. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 265.72 g/mol . The compound’s stereochemistry (3S) is critical for its pharmaceutical applications, particularly as an intermediate in synthesizing enantiomerically pure drugs. The 2-methylphenyl group introduces steric and electronic effects that influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZIASODXNEIKO-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC=C1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈ClNO₂
  • Molecular Weight : 243.73 g/mol
  • Classification : Amino acid derivative, specifically an ethyl ester of 3-amino-3-(2-methylphenyl)propanoic acid.

The hydrochloride form of this compound enhances its solubility in aqueous environments, making it suitable for various biological applications and pharmaceutical formulations.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily related to neuropharmacology. Key areas of interest include:

  • Antidepressant Activity : The compound may modulate serotonin levels, contributing to mood enhancement and potential therapeutic effects in depression.
  • Analgesic Effects : Preliminary studies suggest interactions with pain pathways, indicating potential analgesic properties.
  • Neurotransmitter Interaction : It has been studied for its effects on serotonin and dopamine systems, which are critical in mood regulation and pain perception.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged based on current research:

  • Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing their activity and leading to altered neurotransmission.
  • Enzyme Modulation : It might inhibit or activate specific enzymes involved in neurotransmitter metabolism or signaling pathways.
  • Hydrophobic Interactions : The presence of the 2-methylphenyl group could facilitate hydrophobic interactions with protein targets, enhancing binding affinity and specificity .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Studies : Research indicates that compounds with similar structures have shown promise in treating neurological disorders by affecting serotonin and dopamine pathways. For example, studies on related amino acid derivatives have demonstrated significant antidepressant and analgesic activities in animal models .
  • Binding Affinity Studies : Interaction studies have highlighted the compound's potential to bind effectively to various receptors involved in mood regulation and pain response. These studies are crucial for understanding its pharmacodynamics.

Comparative Analysis

The following table summarizes key compounds related to this compound and their respective biological activities:

Compound NameMolecular FormulaBiological Activity
Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate HClC₁₂H₁₈ClNO₂Antidepressant, analgesic effects
Ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate HClC₁₂H₁₈ClNO₂Potential neuroprotective effects
Ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate HClC₁₂H₁₈ClFNO₂Enzyme inhibition, protein interactions

Scientific Research Applications

Pharmacological Potential

Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride has been investigated for various pharmacological activities:

  • Neuropharmacology : Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. Its potential effects include:
    • Antidepressant activity
    • Neuroprotective effects against oxidative stress

These properties indicate the compound's relevance in treating neurological disorders .

Interaction Studies

Research has focused on the interaction of this compound with various biological targets. Key findings from recent studies include:

Biological Target Binding Affinity Significance
Serotonin ReceptorsHighPotential antidepressant effects
Dopamine TransportersModerateImplications for mood regulation
Enzymatic TargetsSignificantPossible enzyme inhibition for therapeutic use

These interactions are crucial for understanding the compound's pharmacodynamics and potential side effects .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antidepressant Activity : A study on animal models demonstrated significant improvements in behavioral tests, indicating potential as an antidepressant agent.
  • Neuroprotective Effects : Research showed that this compound could protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

These findings underline the importance of further research into this compound's therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-Methylphenyl vs. Phenyl Derivatives
  • Methyl (3S)-3-Amino-3-phenylpropanoate Hydrochloride (CAS: 144494-72-4): Molecular Formula: C₁₀H₁₄ClNO₂. Key Difference: Lacks the methyl group on the phenyl ring. Impact: The absence of the 2-methyl group reduces steric hindrance, enhancing solubility in polar solvents compared to the 2-methylphenyl analog. This derivative is widely used in peptide synthesis due to its simpler aromatic structure .
2-Methylphenyl vs. 3-Methylphenyl Derivatives
  • Ethyl 3-Amino-3-(3-methylphenyl)propanoate Hydrochloride: Molecular Formula: C₁₂H₁₆ClNO₂ (same as the target compound). Key Difference: Methyl group at the meta position instead of ortho. However, it may decrease binding affinity in chiral recognition processes .
Fluorinated Analogs
  • Ethyl (3R)-3-Amino-3-(2,4-difluorophenyl)propanoate Hydrochloride (CAS: Not specified): Molecular Formula: C₁₁H₁₄ClF₂NO₂. Key Difference: Fluorine atoms at the 2- and 4-positions of the phenyl ring. Impact: Fluorine’s electronegativity enhances metabolic stability and bioavailability. The 2,4-difluoro substitution also increases lipophilicity, making this analog more suitable for blood-brain barrier penetration .

Ester Group Modifications

Ethyl vs. Methyl Esters
  • Methyl (3S)-3-Amino-3-(2-methylphenyl)propanoate Hydrochloride: Molecular Formula: C₁₁H₁₄ClNO₂. Key Difference: Methyl ester instead of ethyl. Impact: The shorter alkyl chain reduces molecular weight (237.7 g/mol) and increases crystallinity, as evidenced by a higher melting point (165–166°C) compared to ethyl esters. Methyl esters are often preferred in solid-phase synthesis due to their stability .

Stereochemical and Functional Group Variations

  • Ethyl (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoate Hydrochloride (CAS: Not specified): Molecular Formula: C₁₁H₁₅ClNO₃. Key Differences: Additional hydroxyl group at C2 and (2R,3S) stereochemistry. Impact: The hydroxyl group enables hydrogen bonding, improving solubility in aqueous media. The altered stereochemistry affects interactions with chiral receptors, making this compound a key impurity in taxane drug production .

Data Tables: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Physical Properties
Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate HCl C₁₂H₁₆ClNO₂ 265.72 2-methylphenyl [α]D²₀: Not reported
Methyl (3S)-3-amino-3-phenylpropanoate HCl C₁₀H₁₄ClNO₂ 237.7 Phenyl m.p. 165–166°C
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl C₁₁H₁₄ClF₂NO₂ 265.69 2,4-difluorophenyl [α]D²₀: Not reported
Ethyl 3-amino-3-(3-methylphenyl)propanoate HCl C₁₂H₁₆ClNO₂ 265.72 3-methylphenyl Solubility: >50 mg/mL in DMSO

Preparation Methods

Summary Table of Preparation Methods

Method Type Key Reagents/Enzymes Advantages Limitations
Tandem Knoevenagel + Reduction 3-Nitrobenzaldehyde, Meldrum's acid, SnCl2/EtOH Short, effective, simultaneous esterification Limited to certain substitution patterns
Chemoenzymatic Kinetic Resolution Lipase from Pseudomonas cepacia High enantioselectivity, mild conditions Requires racemic starting material
Protected Intermediate Synthesis Boc/Cbz protecting groups, HATU, acid deprotection Precise stereocontrol, scalable Multi-step, requires purification
Transaminase-Catalyzed Synthesis Transaminase enzymes, isopropylamine Green chemistry, regio/stereoselective Enzyme availability, substrate scope
Patent Industrial Process Epoxy intermediates, sulfonyl chlorides Scalable, stereospecific Complex intermediate preparation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis of chiral amino esters typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, ethyl trifluoropropanoate derivatives are synthesized via automated reactors to control temperature, pressure, and stoichiometry, ensuring high enantiomeric excess (ee) . Key parameters include:

  • Catalyst selection : Chiral catalysts (e.g., Ru-BINAP complexes) improve stereochemical outcomes.
  • Purification : Chromatography (HPLC or flash) or recrystallization enhances purity (>98%) .
  • Acidification : Hydrochloride salt formation is achieved by reacting the free base with HCl gas in anhydrous ethanol .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/UHPLC : Supelco® or Purospher® columns (C18 phases) with UV detection (λ = 210–254 nm) assess purity .
  • NMR : ¹H/¹³C NMR confirms the stereochemistry (e.g., coupling constants for (3S) configuration) and absence of side products .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 268.74 g/mol for similar compounds) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar amino ester hydrochlorides?

  • Methodological Answer : Discrepancies arise from variations in substituent effects (e.g., 2-methylphenyl vs. 3-iodophenyl) or assay conditions . Mitigation involves:

  • Comparative SAR Studies : Test the compound alongside analogs (e.g., methyl vs. ethyl esters) under standardized conditions (pH 7.4, 37°C) .
  • Target-Specific Assays : Use enzyme inhibition (e.g., proteases) or receptor-binding assays to isolate mechanisms .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., CAS 257947-33-4 analogs) to identify trends .

Q. How does the stereochemical configuration [(3S)] influence the compound’s interaction with biological targets?

  • Methodological Answer : The (3S) configuration dictates binding affinity via chiral recognition. For example:

  • Molecular Docking : Simulate interactions with targets (e.g., GPCRs) using software like AutoDock Vina. Compare (3S) vs. (3R) enantiomers .
  • Circular Dichroism (CD) : Monitor conformational changes in target proteins upon binding .
  • Pharmacokinetic Studies : Assess enantiomer-specific absorption/distribution using radiolabeled (³H/¹⁴C) compounds .

Q. What experimental protocols ensure stability of this compound under varying storage and in vitro conditions?

  • Methodological Answer : Stability is pH- and temperature-dependent. Recommended protocols:

  • Storage : Store at +5°C in anhydrous, inert atmospheres (N2/Ar) to prevent hydrolysis .
  • Buffered Solutions : Use phosphate-buffered saline (PBS) at pH 6.5–7.5 for in vitro studies; monitor degradation via LC-MS over 24–72 hours .
  • Lyophilization : For long-term stability, lyophilize the hydrochloride salt and store at -20°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride
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ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride

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